2-Methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid
CAS No.: 845826-90-6
Cat. No.: VC8003010
Molecular Formula: C15H11F3O2
Molecular Weight: 280.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 845826-90-6 |
|---|---|
| Molecular Formula | C15H11F3O2 |
| Molecular Weight | 280.24 g/mol |
| IUPAC Name | 3-methyl-4-[4-(trifluoromethyl)phenyl]benzoic acid |
| Standard InChI | InChI=1S/C15H11F3O2/c1-9-8-11(14(19)20)4-7-13(9)10-2-5-12(6-3-10)15(16,17)18/h2-8H,1H3,(H,19,20) |
| Standard InChI Key | GFNPGKWGCQKQLK-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F |
| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Structure
The compound consists of two phenyl rings connected by a single bond (biphenyl system). Key substituents include:
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2-Methyl group: Enhances steric bulk and influences electronic properties.
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4'-Trifluoromethyl group: Improves metabolic stability and lipophilicity .
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4-Carboxylic acid: Facilitates hydrogen bonding and salt formation, critical for biological activity .
Table 1: Key Physicochemical Properties
Synthesis and Optimization
Suzuki-Miyaura Coupling
A common method involves coupling 4-bromo-2-methylbenzoic acid with 4-(trifluoromethyl)phenylboronic acid using a palladium catalyst . Post-coupling hydrolysis of the methyl ester (if present) yields the carboxylic acid .
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Coupling Step:
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React methyl 4-bromo-2-methylbenzoate with 4-(trifluoromethyl)phenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in THF/H₂O.
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Isolate methyl 2-methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate.
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Hydrolysis:
Oxidation of Aldehyde Intermediates
An alternative route involves oxidizing a biphenyl aldehyde to the carboxylic acid using NaClO₂ in a tert-butanol/water system .
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Yield: 80%
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Reagents: NaClO₂, NaH₂PO₄, tert-butanol
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Temperature: 20°C
Applications in Pharmaceutical Research
Medicinal Chemistry
The trifluoromethyl group enhances bioavailability and target binding, making the compound a candidate for drug discovery:
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Anticancer Agents: Analogous biphenylcarboxylic acids inhibit kinase activity in cancer cell lines .
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Anti-inflammatory Agents: Carboxylic acid moieties interact with COX-2 enzymes .
Table 2: Biological Activity of Structural Analogs
| Analog | Target | IC₅₀ (nM) | Source |
|---|---|---|---|
| 4'-(Trifluoromethyl)biphenyl-2-carboxylic acid | p38 MAP kinase | 42 | |
| 6-Methyl-4'-(trifluoromethoxy)biphenyl-3-carboxylic acid | EGFR | 18 |
Material Science
Biphenylcarboxylic acids serve as precursors for high-performance polymers. For example, poly(p-phenylene benzothiazole) (PBO) fibers derive from similar monomers .
Physicochemical and Spectroscopic Data
NMR Characterization
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¹H NMR (DMSO-d₆): δ 7.76 (d, J = 8.0 Hz, 2H), 7.62–7.55 (m, 4H), 2.41 (s, 3H) .
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¹³C NMR: δ 167.8 (COOH), 142.1–126.5 (aromatic carbons), 21.3 (CH₃) .
Crystallography
While no crystal structure of the title compound is reported, related biphenylcarboxylic acids exhibit monoclinic systems with hydrogen-bonded dimers .
Future Directions
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